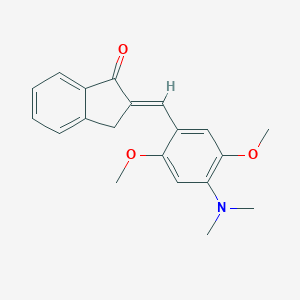
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone, also known as DMMDA-2, is a chemical compound that belongs to the family of psychedelic drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has since then been a subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is believed to exert its effects on the brain by binding to serotonin receptors, specifically the 5-HT2A receptor. This results in an increase in the levels of serotonin, a neurotransmitter that is involved in regulating mood, cognition, and behavior. The exact mechanism of action of 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is not fully understood, and further research is needed to elucidate its effects on the brain.
Effets Biochimiques Et Physiologiques
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has been shown to produce a range of biochemical and physiological effects, including altered perception, changes in mood, and enhanced creativity. It has also been reported to produce visual hallucinations, similar to those produced by other psychedelic drugs such as LSD and psilocybin.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to produce consistent effects in animal models. However, its use in human studies is limited due to its potential for producing adverse effects such as hallucinations and altered perception.
Orientations Futures
There are several future directions for research on 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone, including further investigation into its potential therapeutic applications, its effects on the brain and behavior, and its mechanism of action. Additionally, more research is needed to determine the safety and efficacy of 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone in humans, as well as its potential for abuse and addiction. Overall, 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is a promising compound that warrants further investigation for its potential therapeutic applications and its effects on the brain and behavior.
Méthodes De Synthèse
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is synthesized by condensing 2,5-dimethoxybenzaldehyde with dimethylamine and indanone in the presence of an acid catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use in enhancing cognitive function and creativity. However, more research is needed to fully understand its effects on the brain and its potential therapeutic benefits.
Propriétés
Numéro CAS |
23114-26-3 |
|---|---|
Nom du produit |
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone |
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(2E)-2-[[4-(dimethylamino)-2,5-dimethoxyphenyl]methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C20H21NO3/c1-21(2)17-12-18(23-3)14(11-19(17)24-4)10-15-9-13-7-5-6-8-16(13)20(15)22/h5-8,10-12H,9H2,1-4H3/b15-10+ |
Clé InChI |
PVRUZULHOQUFQS-XNTDXEJSSA-N |
SMILES isomérique |
CN(C)C1=C(C=C(C(=C1)OC)/C=C/2\CC3=CC=CC=C3C2=O)OC |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C=C2CC3=CC=CC=C3C2=O)OC |
SMILES canonique |
CN(C)C1=C(C=C(C(=C1)OC)C=C2CC3=CC=CC=C3C2=O)OC |
Autres numéros CAS |
23114-26-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



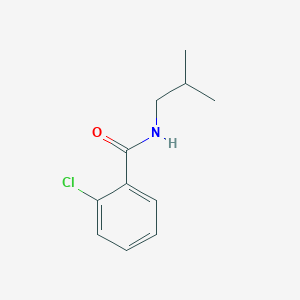
![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)


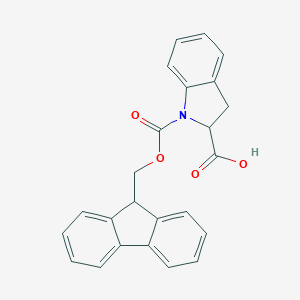

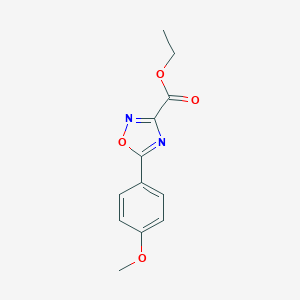

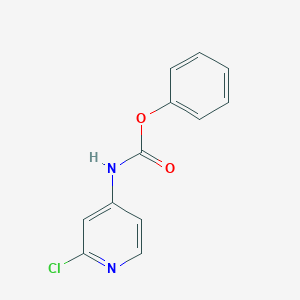

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)